4-Nitro-3-(propan-2-yl)-1,1'-biphenyl
Description
4-Nitro-3-(propan-2-yl)-1,1'-biphenyl is a nitro-substituted biphenyl derivative characterized by a nitro (-NO₂) group at the 4-position and an isopropyl (-CH(CH₃)₂) group at the 3-position of the biphenyl scaffold. This compound is of interest in organic synthesis and materials science due to the electron-withdrawing nitro group and steric effects of the isopropyl substituent, which influence reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
127502-68-5 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-nitro-4-phenyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C15H15NO2/c1-11(2)14-10-13(8-9-15(14)16(17)18)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
PAJCYCRYYXXXOM-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Synonyms |
3-ISOPROPYL-4-NITROBIPHENYL |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison is based on biphenyl derivatives with analogous substitution patterns or functional groups, as detailed in the provided evidence.
Substituent Effects on Reactivity and Stability
1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethan-1-one (Compound 13) :
This ketone-functionalized biphenyl derivative features a tetrahydrofused ring system. Unlike 4-nitro-3-(propan-2-yl)-1,1'-biphenyl, the electron-withdrawing acetyl group in Compound 13 enhances electrophilic substitution reactivity. The tetrahydrofused structure also reduces steric hindrance compared to the isopropyl group in the target compound.- (4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride (Compound A) : The amino (-NH₂) group at the 4-position provides electron-donating properties, contrasting with the nitro group in the target compound. The mercury(II) chloride substituent introduces heavy-metal coordination, which is absent in this compound. Theoretical studies via DFT on such organometallic compounds highlight significant differences in molecular orbital distributions compared to purely organic nitro derivatives.
Structural and Electronic Properties
Limitations of Available Evidence
The provided evidence lacks direct data on this compound. Key gaps include:
- Experimental Data: No crystallographic, spectroscopic, or thermodynamic data (e.g., melting points, solubility) are available for the target compound.
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